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Compound of Interest

Compound Name: 6-Methoxy-4-nitro-1H-indazole

Cat. No.: B1593086

A Guide to the Spectral Analysis of 6-Methoxy-4-
nitro-1H-indazole

This technical guide provides a detailed analysis of the expected spectroscopic data for 6-
Methoxy-4-nitro-1H-indazole (CAS Number: 1000341-08-1). While comprehensive
experimental spectra for this specific molecule are not widely published, this document
leverages established principles of spectroscopy and comparative data from analogous
structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) profiles. This approach offers valuable insights for researchers in
medicinal chemistry and drug development engaged in the synthesis and characterization of
novel indazole derivatives.

Compound Overview and Structural Rationale

6-Methoxy-4-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of
significant interest in pharmaceutical research due to their diverse biological activities. The
molecular structure incorporates an electron-donating methoxy group (-OCHs) at the 6-position
and a strong electron-withdrawing nitro group (-NO2) at the 4-position of the indazole core. This
substitution pattern dictates a unique electronic environment, which in turn governs its
characteristic spectroscopic signatures. Understanding these signatures is paramount for
confirming the compound's identity and purity during synthesis and downstream applications.
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The structural framework and numbering convention for 6-Methoxy-4-nitro-1H-indazole are
illustrated below. This numbering is essential for the assignment of signals in the NMR spectra.

Molecular Structure of 6-Methoxy-4-nitro-1H-indazole

CH3
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Caption: Molecular structure and atom numbering of 6-Methoxy-4-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of 6-Methoxy-4-nitro-1H-indazole are based
on the known effects of methoxy and nitro substituents on the indazole ring.

Predicted *H NMR Data

The electron-withdrawing nitro group at C4 will significantly deshield the adjacent proton at C5,
while the electron-donating methoxy group at C6 will shield the neighboring proton at C7. The
proton at C3 is also expected to be influenced by the electronic environment of the pyrazole

ring.
Proton Assignment Prt-?‘dicted Chemical Multiplicity Predicted Coupling
Shift () (ppm) Constant (J) (Hz)
N1-H ~13.0-14.0 broad singlet
H3 ~8.2-84 singlet
H5 ~7.8-8.0 doublet ~9.0
H7 ~7.0-7.2 doublet ~9.0
OCHs ~3.9-4.1 singlet

Justification for Predictions:

¢ N1-H: The N-H proton of the indazole ring typically appears as a broad singlet at a very
downfield chemical shift, often above 13 ppm, due to its acidic nature and involvement in
hydrogen bonding.

e H3: The proton at the C3 position is expected to be a singlet and is generally found in the
downfield region of the aromatic spectrum for indazoles.
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e H5 and H7: The protons on the benzene ring will likely form an AX system. The H5 proton,
being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most
downfield of the aromatic protons. Conversely, the H7 proton is ortho to the electron-
donating methoxy group and para to the nitro group, leading to a more upfield chemical shift.
The coupling between these two protons (3JHH) is expected to be in the range of a typical
ortho coupling (~9.0 Hz).

e OCHs: The methyl protons of the methoxy group will appear as a sharp singlet in the typical
range for aryl methyl ethers.

Predicted *C NMR Data

The substituent effects are also evident in the 13C NMR spectrum. The carbon atom attached to
the nitro group (C4) will be significantly deshielded, while the carbon attached to the methoxy
group (C6) will be shielded.

Carbon Assignment Predicted Chemical Shift (d) (ppm)
C3 ~135-138

C3a ~120 - 123

C4 ~140 - 143

C5 ~115-118

C6 ~158 - 162

Cc7 ~95 - 98

C7a ~140 - 142

OCHs ~55 - 57

Justification for Predictions:

e C4 and C6: C4, directly attached to the nitro group, will experience a strong deshielding
effect. C6, bonded to the oxygen of the methoxy group, will also be significantly deshielded
(ipso-effect).
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e C5 and C7: The shielding and deshielding effects of the substituents will also influence the
chemical shifts of the other aromatic carbons. C7, ortho to the methoxy group, is expected to
be significantly shielded and appear at a relatively upfield chemical shift.

e OCHs: The carbon of the methoxy group will resonate in the typical region for such functional
groups.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra for a compound like 6-Methoxy-4-nitro-1H-
indazole is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube.
The choice of solvent is critical; DMSO-de is often preferred for indazole derivatives as it
allows for the observation of the exchangeable N-H proton.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing the chemical shifts to 0.00 ppm.

o Data Acquisition:

o 'H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical
acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64
depending on the sample concentration.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of
13C, a greater number of scans (e.g., 1024 or more) is generally required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Predicted Wavenumber

(cm-?) Vibrational Mode Functional Group
~3300 - 3400 N-H stretch Indazole N-H
~3100 - 3000 C-H stretch Aromatic C-H
~2950 - 2850 C-H stretch Methoxy C-H
~1620 - 1600 C=C stretch Aromatic C=C
~1530 - 1500 (asymmetric) N=0 stretch Nitro (NO2)

~1350 - 1330 (symmetric) N=0 stretch Nitro (NO2)

~1250 - 1200 C-O stretch Aryl ether C-O

Justification for Predictions:

e N-H Stretch: The N-H stretching vibration of the indazole ring is expected in the region of
3300-3400 cm™1.

» Nitro Group Stretches: The presence of the nitro group will be clearly indicated by two strong
absorption bands corresponding to the asymmetric (~1530-1500 cm~1) and symmetric
(~1350-1330 cm~1) N=0 stretching vibrations.[1]

o Methoxy Group Vibrations: The C-H stretching of the methoxy group will appear in the
aliphatic C-H region, and a characteristic C-O stretching band for the aryl ether will be
observed around 1250-1200 cm~1.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount
of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be
used, where the solid sample is placed directly on the ATR crystal.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and
subtracted from the sample spectrum.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_6_Nitro_1H_indazole_3_carbaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure.

Molecular Formula: CsH7N3Os Molecular Weight: 193.16 g/mol
Predicted Mass Spectrum Data:
e Molecular lon (M+): A prominent peak is expected at m/z = 193.

» Key Fragment lons: The fragmentation pattern is likely to involve the loss of small, stable
molecules and radicals from the molecular ion.

Predicted Mass Spectrometry Fragmentation Pathway

[M - NO2]* [M - CHs]*
m/z = 147 m/z =178

-NO : CO

[M - CHs - NOJ* [M - CHs - COJ*
m/z = 148 m/z = 150
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Caption: Predicted fragmentation pathway for 6-Methoxy-4-nitro-1H-indazole.
Justification for Fragmentation Pathway:

e Loss of NOz: A common fragmentation pathway for nitroaromatic compounds is the loss of
the nitro group as a radical (*NO:z), which would result in a fragment ion at m/z = 147.

o Loss of a Methyl Radical: The methoxy group can lose a methyl radical (¢*CHs) to give a
fragment at m/z = 178. This ion can then undergo further fragmentation, such as the loss of
nitric oxide (NO) or carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).

« lonization: Electron lonization (El) is a common technique that will generate the molecular
ion and characteristic fragment ions. Electrospray lonization (ESI) is a softer ionization
technique that would likely show a strong protonated molecular ion [M+H]* at m/z = 194.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight) and detected.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of the key
spectroscopic features of 6-Methoxy-4-nitro-1H-indazole. By leveraging data from structurally
similar compounds, we have established a detailed framework for the interpretation of its *H
NMR, 3C NMR, IR, and Mass spectra. These predicted data and interpretations provide a
valuable resource for scientists working on the synthesis and characterization of this and
related indazole derivatives, enabling them to confirm their synthetic outcomes with a higher
degree of confidence. The provided experimental protocols offer a standardized approach to
acquiring high-quality spectral data for this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]

« To cite this document: BenchChem. ["spectral data of 6-Methoxy-4-nitro-1H-indazole (NMR,
IR, Mass Spec)"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593086#spectral-data-of-6-methoxy-4-nitro-1h-
indazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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